N,N-Bis(2-methylpropyl)urea
Description
Definitional Context and Structural Classification within Substituted Urea (B33335) Derivatives
N,N-Bis(2-methylpropyl)urea, also known as N,N'-diisobutylurea, is an organic compound with the chemical formula C9H20N2O. ontosight.aiontosight.ai It belongs to the broad class of chemicals known as ureas or carbamides. ontosight.aiwikipedia.org Structurally, it is a derivative of urea (CO(NH2)2), where two hydrogen atoms on the same nitrogen atom are replaced by 2-methylpropyl (isobutyl) groups. guidechem.com This classifies it as a symmetrically substituted N,N-dialkylurea.
The core of the molecule is the urea functional group, which consists of a carbonyl group (C=O) bonded to two nitrogen atoms. ontosight.ai The presence of the two isobutyl groups significantly influences the molecule's physical and chemical properties, distinguishing it from simpler ureas. These alkyl groups introduce steric hindrance and alter the compound's polarity and reactivity.
| Property | Value |
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| Common Synonyms | N,N'-diisobutylurea, 1,1-bis(2-methylpropyl)urea, 1,1-Diisobutylurea |
| CAS Number | 77464-06-3 |
| Appearance | Typically a solid or white crystalline powder at room temperature. ontosight.ai |
| Data sourced from multiple references. ontosight.aiontosight.aiguidechem.com |
Overview of Research Significance and Academic Trajectory of this compound
The research interest in this compound and related substituted ureas stems from their versatile applications as intermediates in the synthesis of more complex molecules. ontosight.ai While specific, extensive research focusing solely on this compound is not widespread, its significance is understood within the broader context of urea derivatives, which are pivotal in medicinal chemistry and materials science. ontosight.ainih.gov
The academic trajectory of compounds like this compound is closely linked to advancements in synthetic methodologies and the search for novel bioactive compounds. For instance, the development of efficient, large-scale processes for creating complex urea derivatives for pharmaceuticals, such as HIV protease inhibitors, highlights the importance of understanding the reactivity of simpler urea building blocks. acs.org
Research into substituted ureas has shown their potential in various therapeutic areas. Urea functionalities are often incorporated into drug candidates to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov Although direct applications of this compound in this regard are not prominently documented, its structural motif is relevant to the design of new therapeutic agents. For example, derivatives of adamantyl ureas have been investigated as potent inhibitors of soluble epoxide hydrolase, with the alkyl substituents on the urea nitrogen playing a crucial role in bioavailability. ucanr.edu
Furthermore, the synthesis of various substituted ureas, including those with isobutyl groups, is a subject of ongoing research. Studies have explored different catalytic systems, such as iron-catalyzed dehydrogenative coupling of alcohols and amines, to produce symmetric ureas like 1,3-bis(2-methylpropyl)urea. rsc.org These synthetic advancements contribute to the accessibility and further investigation of such compounds.
In the field of materials science, urea derivatives are explored for their potential use in the production of polymers and coatings due to their ability to participate in polymerization and cross-linking reactions. ontosight.ai The study of how urea and its derivatives interact with other materials, such as the adsorption of urea on cellulose, provides fundamental insights that can be applied to various industrial processes. researchgate.net
Structure
3D Structure
Properties
CAS No. |
77464-06-3 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C9H20N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChI Key |
BUKFFNWRMNRRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of N,n Bis 2 Methylpropyl Urea
Phosgene (B1210022) and Phosgene-Surrogate-Mediated Synthesis Pathways
Traditional synthesis routes to ureas often involve the use of highly toxic phosgene gas. wikipedia.org Modern methodologies, however, have shifted towards safer and more manageable phosgene surrogates, such as triphosgene (B27547) and N,N'-Carbonyldiimidazole (CDI).
Utilization of Bis(trichloromethyl)carbonate (Triphosgene) in Urea (B33335) Formation
Triphosgene, a stable crystalline solid, serves as a safe and effective substitute for phosgene gas. nih.govwikipedia.org It can be used for the synthesis of N,N'-Bis(2-methylpropyl)urea by reacting it with isobutylamine (B53898). This reaction typically proceeds through the in-situ generation of phosgene, which then reacts with the amine to form the desired urea. researchgate.net The use of triphosgene offers significant advantages in terms of handling and safety compared to gaseous phosgene. nih.govwikipedia.org
The reaction of triphosgene with amines can be influenced by various factors, including the solvent and the presence of a base to neutralize the hydrochloric acid byproduct. google.com Research into the synthesis of various ureas has demonstrated the versatility of triphosgene in organic synthesis. nih.govchemicalbook.com
Application of N,N'-Carbonyldiimidazole (CDI) in Amine Carbonylation
N,N'-Carbonyldiimidazole (CDI) is another widely used carbonylating agent that offers a milder alternative to phosgene. nordmann.globalwikipedia.org The synthesis of N,N'-Bis(2-methylpropyl)urea using CDI involves the reaction of CDI with isobutylamine. This method is known for its clean reaction profile and the formation of minimal byproducts. nordmann.global
CDI is particularly useful in peptide synthesis and for the creation of other complex organic molecules due to its high reactivity and selectivity. nordmann.globalgoogle.com The synthesis of CDI itself can be achieved by reacting imidazole (B134444) with phosgene or its surrogates like triphosgene. google.comorgsyn.org
| Reagent | Advantages | Reaction Conditions |
| Triphosgene | Safer solid substitute for phosgene, stable. nih.govwikipedia.org | Typically requires a base to neutralize HCl byproduct. google.com |
| CDI | Mild reaction conditions, clean reactions. nordmann.globalwikipedia.org | Often used in anhydrous solvents. orgsyn.org |
Mechanistic Considerations of Isocyanate Intermediates in Phosgene-Based Reactions
The synthesis of ureas from phosgene or its surrogates often proceeds through the formation of an isocyanate intermediate. wikipedia.orgresearchgate.net In the case of N,N'-Bis(2-methylpropyl)urea, isobutyl isocyanate would be the key intermediate. This isocyanate is formed by the reaction of isobutylamine with phosgene or a phosgene equivalent. wikipedia.org
The isocyanate intermediate is highly electrophilic and readily reacts with a second molecule of isobutylamine to form the final N,N'-diisobutylurea product. scholaris.ca Understanding the formation and reactivity of this isocyanate intermediate is crucial for optimizing reaction conditions and maximizing the yield of the desired urea. researchgate.netrsc.org The Curtius rearrangement is another synthetic route that proceeds through an isocyanate intermediate to form amines and their derivatives. researchgate.net
Sustainable and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. This includes the use of renewable feedstocks and the development of catalytic processes that minimize waste.
Carbon Dioxide Fixation Strategies for Urea Synthesis
The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a highly attractive approach from a green chemistry perspective. rsc.org The direct synthesis of ureas from CO2 and amines represents a more sustainable alternative to traditional methods that rely on phosgene. scholaris.ca
The direct synthesis of ureas from CO2 and amines requires the use of efficient catalytic systems to overcome the thermodynamic stability of CO2. nih.gov Research in this area has explored various catalysts, including metal-based and metal-free systems. nih.govfrontiersin.org
Recent studies have shown the potential of amorphous SbxBi1-xOy clusters as catalysts for the direct synthesis of urea from CO2 and N2 at room temperature. nih.gov Other research has focused on the development of copper-based catalysts for the electrochemical reduction of CO2 to valuable chemical feedstocks. utoronto.ca These catalytic systems offer a promising pathway for the sustainable production of N,N'-Bis(2-methylpropyl)urea and other urea derivatives.
| Catalyst Type | Approach | Key Findings |
| Amorphous SbxBi1-xOy clusters | Direct synthesis from CO2 and N2. nih.gov | Enables C-N bond formation at ambient conditions. nih.gov |
| Copper-based catalysts | Electrochemical CO2 reduction. utoronto.ca | Can produce various hydrocarbons and oxygenates. utoronto.ca |
| Iron-based catalysts | CO2 hydrogenation. frontiersin.org | Can be tuned to produce specific hydrocarbon ranges. frontiersin.org |
Emerging Plasma-Induced Synthesis from Nitrogen and Carbon Dioxide Sources
A novel and environmentally conscious approach to urea synthesis involves the use of plasma technology. This method circumvents the high-energy demands of the traditional Haber-Bosch and Bosch-Meiser processes by directly utilizing nitrogen (N₂) and carbon dioxide (CO₂) as feedstocks. researchgate.netnih.gov
Recent studies have explored plasma-ice interaction as a green pathway for urea synthesis. arxiv.orgarxiv.org This technique involves generating a plasma from gas mixtures such as ammonia (B1221849) (NH₃) and CO₂ or N₂ and CO₂ and exposing it to ice. arxiv.org The plasma environment creates highly reactive nitrogen and carbon species, which then react on the ice surface to form urea. arxiv.orgresearchgate.net Research has demonstrated that using an NH₃ + CO₂ plasma yields a significantly higher concentration of urea (7.7 mg L⁻¹) compared to an N₂ + CO₂ plasma (0.55 mg L⁻¹), attributed to the direct availability of reactive ammonia groups. arxiv.orgarxiv.orgresearchgate.net Key parameters influencing the synthesis include the gas mixture composition, applied voltage, and plasma treatment time, with the latter having the most substantial impact on the physicochemical properties of the resulting solution. arxiv.org
Table 1: Comparison of Urea Yields from Different Plasma Gas Mixtures
| Plasma Gas Mixture | Maximum Urea Concentration (mg L⁻¹) |
| NH₃ + CO₂ | 7.7 |
| N₂ + CO₂ | 0.55 |
This table showcases the difference in urea production, highlighting the efficiency of using ammonia as a direct nitrogen source in plasma-induced synthesis. arxiv.orgarxiv.orgresearchgate.net
Solvent-Free and Reduced-Waste Synthetic Protocols for Urea Derivatives
The development of solvent-free and reduced-waste synthetic methods is a cornerstone of green chemistry, aiming to minimize environmental impact and improve process efficiency. rsc.orgsemanticscholar.org These protocols often lead to simplified workup procedures, higher purity products, and enhanced reaction rates. rsc.org
Several strategies have been developed for the synthesis of urea derivatives under solvent-free conditions. One approach involves the carbonylation of amines using carbon monoxide and oxygen, catalyzed by selenium. researchgate.net This method has been successfully applied to the synthesis of cyclic ureas like 1,3-dimethylimidazolidin-2-one (DMI) with high yields. researchgate.net Another effective solvent-free method is the Biginelli reaction, which is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea. rsc.orgjsynthchem.com The use of catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or calcined Mg/Fe hydrotalcite can facilitate this reaction under solvent-free conditions, providing high yields of dihydropyrimidinones. semanticscholar.orgjsynthchem.com
Furthermore, a simple and scalable method for synthesizing N-substituted ureas involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents. rsc.orgresearchgate.net This aqueous protocol is applicable to a wide range of amines and allows for the synthesis of mono-, di-, and cyclic ureas in good to excellent yields, often with high purity that avoids the need for silica (B1680970) gel purification. rsc.orgresearchgate.net
Regioselective and Stereoselective Synthesis of N,N-Bis(2-methylpropyl)urea Analogues
The synthesis of specific analogues of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions to obtain the desired isomer.
Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial when synthesizing unsymmetrical ureas. For instance, the Michael addition reaction of asymmetrically substituted pyrazoles with conjugated carbonyl alkynes can yield N¹- or N²-carbonylvinylated pyrazoles with high regioselectivity. mdpi.com The choice of catalyst, such as the presence or absence of silver carbonate (Ag₂CO₃), can switch the stereochemical outcome of the reaction, leading to either (E)- or (Z)-isomers. mdpi.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is paramount in the synthesis of chiral molecules. ethz.ch Techniques to achieve stereoselective synthesis include the use of a chiral pool (starting with enantiomerically pure materials), chiral auxiliaries (temporary chiral groups that direct the stereochemistry of a reaction), and enantioselective catalysis (using a chiral catalyst to favor the formation of one enantiomer). ethz.ch For example, the epoxidation of polyunsaturated fatty acids by fungal peroxygenases can proceed with high regioselectivity and stereoselectivity, yielding specific mono-epoxides. nih.gov While the direct stereoselective synthesis of this compound itself is not commonly discussed due to its achiral nature, the principles of stereoselective synthesis are vital for creating its chiral analogues, which may have important biological activities. nih.gov
Scale-Up Considerations and Process Optimization in Industrial Synthesis Research of Substituted Ureas
The transition of a synthetic route from a laboratory setting to an industrial scale presents numerous challenges that require careful consideration and process optimization. asischem.com The primary goals of scale-up are to ensure the process is safe, cost-effective, and reproducible, while maintaining or improving product yield and purity. asischem.commigrationletters.com
Process optimization often involves the application of Design of Experiments (DoE), a statistical approach to systematically investigate the effects of multiple variables on a reaction. sci-hub.se For the synthesis of substituted ureas, DoE can be used to optimize parameters such as reagent stoichiometry, reaction temperature, concentration, and catalyst loading. sci-hub.se For example, in the synthesis of a urea derivative, DoE was employed to study the charge of triphosgene and other variables to maximize yield. sci-hub.se
Key aspects of process optimization for industrial synthesis include:
Route Scouting and Development: Identifying and developing novel, proprietary synthetic routes that are shorter and use more economical and safer materials. asischem.com
Reaction Parameter Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-product formation.
Solvent and Reagent Selection: Choosing solvents and reagents that are cost-effective, readily available, and environmentally benign.
Work-up and Purification: Developing efficient and scalable purification methods to isolate the final product with the desired purity.
Technology Transfer: Ensuring a smooth transfer of the optimized process from the laboratory to a manufacturing plant, which includes detailed documentation of all procedures. asischem.com
Successful scale-up and process optimization are critical for the commercial viability of substituted ureas, enabling their production in the large quantities required for various industrial applications. rsc.org
Comprehensive Spectroscopic Characterization and Structural Elucidation of N,n Bis 2 Methylpropyl Urea
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule by probing their characteristic vibrational modes.
FTIR spectroscopy identifies molecular functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. For N,N-Bis(2-methylpropyl)urea, the key functional groups are the carbonyl group (C=O) of the urea (B33335), the N-H bonds, and the C-H bonds of the isobutyl groups. The expected absorption bands are detailed in the table below. The N-H stretching vibration typically appears as a strong, sharp band, while the C=O stretching is also a prominent and strong absorption. Bending vibrations for N-H and C-H groups appear in the fingerprint region (below 1500 cm⁻¹). upi.edulibretexts.org
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300-3400 | N-H Stretch | Secondary Amide (Urea) | Strong |
| 2870-2960 | C-H Stretch | Isobutyl Group | Strong |
| 1630-1680 | C=O Stretch (Amide I) | Urea | Strong |
| 1510-1570 | N-H Bend (Amide II) | Secondary Amide (Urea) | Moderate |
| 1450-1470 | C-H Bend | Isobutyl Group | Moderate |
Note: The values in this table are predicted based on characteristic functional group frequencies.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2870-2960 | C-H Stretch | Isobutyl Group | Strong |
| 1620-1670 | C=O Stretch | Urea | Moderate |
| 1000-1050 | C-N Symmetric Stretch | Urea | Strong |
Note: The values in this table are predicted based on characteristic functional group frequencies.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule, providing detailed information about atomic connectivity and the chemical environment of the nuclei.
Due to the symmetry of this compound, a simplified NMR spectrum is expected. The two isobutyl groups are chemically equivalent, meaning they will produce a single set of signals.
¹H NMR: The proton spectrum is predicted to show four distinct signals: a triplet for the NH proton (due to coupling with the adjacent CH₂ group), a triplet for the CH₂ group (coupling to both NH and CH), a multiplet for the CH group, and a doublet for the two equivalent CH₃ groups.
¹³C NMR: The carbon spectrum is predicted to show four signals: one for the carbonyl carbon, and three for the isobutyl group carbons (CH₂, CH, and CH₃).
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 4.5 - 5.5 | Triplet | 2H | -NH- |
| ~ 3.0 - 3.2 | Triplet | 4H | -CH₂- |
| ~ 1.7 - 1.9 | Multiplet | 2H | -CH(CH₃)₂ |
Note: The values in this table are predicted based on standard chemical shifts.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 158 - 160 | C=O |
| ~ 47 - 50 | -CH₂- |
| ~ 28 - 30 | -CH(CH₃)₂ |
Note: The values in this table are predicted based on standard chemical shifts.
While one-dimensional NMR provides primary structural data, multi-dimensional techniques like COSY, HSQC, and HMBC would be employed for unambiguous assignment and detailed conformational analysis.
COSY (Correlation Spectroscopy): A 2D COSY experiment would confirm the proton-proton coupling relationships within the isobutyl chain. Cross-peaks would be expected between the NH and CH₂ protons, the CH₂ and CH protons, and the CH and CH₃ protons, confirming the connectivity of the entire spin system.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with its directly attached carbon. It would definitively link the proton assignments in Table 3 to the carbon assignments in Table 4.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the NH proton to the carbonyl carbon (C=O) and the CH₂ carbon, as well as the CH₂ protons to the carbonyl carbon, providing definitive proof of the urea linkage to the isobutyl groups.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molar mass: 172.27 g/mol ), the mass spectrum provides clear evidence of its structure. The molecular ion peak [M]⁺ is observed at an m/z of 172. spectrabase.com The fragmentation pattern is consistent with the structure, showing characteristic losses and cleavages.
Table 5: GC-MS Fragmentation Data for this compound spectrabase.com
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 172 | 22 | [M]⁺ Molecular Ion |
| 157 | 6 | [M - CH₃]⁺ |
| 129 | 6 | [M - C₃H₇]⁺ |
| 101 | 2 | [CH₃CH(CH₃)CH₂NHCO]⁺ |
| 72 | 5 | [CH₃CH(CH₃)CH₂NH]⁺ |
| 58 | 18 | [CH₂=NH-CH₂CH₃]⁺ (rearranged) |
| 41 | 17 | [C₃H₅]⁺ (allyl cation) |
The base peak at m/z 30 likely arises from cleavage and rearrangement, a common pathway in amine-containing compounds. libretexts.orgiitd.ac.in The peak at m/z 157 corresponds to the loss of a methyl group, while the peak at m/z 172 confirms the molecular weight of the parent compound. spectrabase.com
X-ray Crystallography for Solid-State Structural Determination and Conformation.
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific, publicly available single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise bond lengths and angles for the solid-state structure of this specific compound are not available in the referenced literature.
While X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its application requires the growth of a suitable single crystal of the compound of interest. The absence of a published crystal structure for this compound suggests that such an analysis may not have been performed or that the results have not been deposited in public databases.
Without a specific crystallographic study on this compound, a detailed, data-driven description of its solid-state conformation and intermolecular interactions is not possible. The generation of data tables for crystallographic parameters is therefore precluded. Further experimental work would be required to elucidate the precise solid-state structure of this compound.
Computational Chemistry and Theoretical Modeling of N,n Bis 2 Methylpropyl Urea
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are fundamental to modern computational chemistry, offering a "first-principles" look at molecular systems by solving the electronic Schrödinger equation. wikipedia.org These approaches are crucial for understanding the intrinsic properties of N,N-Bis(2-methylpropyl)urea.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has become a primary tool in quantum chemistry and materials science for its balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk For this compound, DFT calculations can elucidate its ground-state electronic structure, optimized geometry, and reactivity.
Using a functional like B3LYP with a standard basis set (e.g., 6-31G*), one can calculate key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an approximation of the chemical stability and the energy required for electronic excitation. nih.gov The distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized around the nitrogen and oxygen atoms, indicating their role as electron donors, while the LUMO may be distributed across the carbonyl group, highlighting its electrophilic character.
Reactivity profiles derived from DFT also include the calculation of electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, further guiding predictions of intermolecular interactions and reaction sites. nih.gov
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical data. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic structure calculations. wikipedia.orgmdpi.com
For this compound, these high-accuracy calculations serve to benchmark results from more approximate methods like DFT. They can provide more precise values for properties such as total energy, ionization potential, and electron affinity. Such calculations are particularly valuable for studying subtle electronic effects and for generating highly accurate potential energy surfaces needed for reaction mechanism studies. mdpi.comaps.org
Computational Prediction of Spectroscopic Signatures (NMR, IR)
Computational methods are powerful tools for predicting and interpreting spectroscopic data. q-chem.comdiva-portal.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can aid in its identification and structural elucidation.
NMR Spectra: Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using DFT or ab initio methods. researchgate.net By computing the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁴N) in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. q-chem.comresearchgate.net These predicted spectra are invaluable for assigning peaks in experimental data and for distinguishing between different possible isomers or conformers.
IR Spectra: The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized molecular structure. diva-portal.org This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.com The resulting frequencies correspond to vibrational modes such as N-H stretching, C=O stretching, and various bending and rocking motions. These theoretical frequencies, often scaled by an empirical factor to better match experimental values, can be compared with an experimental IR spectrum to confirm the compound's structure and identify its key functional groups. diva-portal.orgarxiv.org
A table of predicted key vibrational frequencies for this compound based on typical values for substituted ureas is presented below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Predicted Assignment for this compound |
| N-H Stretch | 3300-3500 | Corresponds to the stretching of the nitrogen-hydrogen bonds. |
| C-H Stretch (Aliphatic) | 2850-3000 | Associated with the isobutyl groups' carbon-hydrogen bonds. |
| C=O Stretch (Amide I) | 1630-1695 | A strong absorption from the carbonyl group stretching. |
| N-H Bend (Amide II) | 1510-1570 | Bending motion of the nitrogen-hydrogen bonds. |
| C-N Stretch | 1200-1350 | Stretching of the carbon-nitrogen bonds within the urea (B33335) backbone. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govbohrium.com
By simulating the molecule for nanoseconds or longer, researchers can observe the rotation around single bonds, particularly the C-N bonds, which can be hindered. nih.gov These simulations show how the flexible isobutyl groups explore different spatial arrangements, leading to various low-energy conformers. MD is also critical for studying intermolecular interactions, such as the hydrogen bonds that form between the N-H groups (donors) and the carbonyl oxygen (acceptor) of adjacent urea molecules. These interactions are fundamental to understanding the self-assembly, crystal packing, and bulk properties of the compound. core.ac.uk
Theoretical Studies on Reaction Mechanisms and Kinetic Profiles
Computational chemistry provides a powerful lens for investigating how chemical reactions occur. nih.gov For this compound, theoretical studies can map out the pathways of reactions such as hydrolysis or synthesis. A known hydrolysis pathway for a related compound, isobutylidenediurea (B1196803), involves its decomposition into urea and isobutyraldehyde, a process influenced by pH. oecd.org A similar breakdown could be studied for this compound.
Using methods like DFT, researchers can locate the transition state (TS) structures for each step of a proposed mechanism. mdpi.com The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) can be determined. conicet.gov.ar This allows for the calculation of theoretical rate coefficients, providing insight into the reaction kinetics without performing the experiment. mdpi.com Such studies are vital for understanding the compound's stability and predicting its chemical transformations under various conditions. rsc.orgmdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govnih.govjlu.edu.cn For a class of compounds like substituted ureas, QSPR models can be developed to predict properties without the need for extensive experimental measurements for every new derivative.
In a QSPR study involving this compound, its structure would be described by a set of numerical values known as molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). tandfonline.com A statistical model, often using multiple linear regression or machine learning algorithms, is then built to link these descriptors to a property of interest (e.g., solubility, melting point, or biological activity). nih.govtandfonline.com While specific QSPR models for this compound are not widely published, the methodologies are broadly applicable to urea derivatives for designing new compounds with desired characteristics. nih.govhilarispublisher.com
Coordination Chemistry and Supramolecular Architectures Incorporating N,n Bis 2 Methylpropyl Urea Moieties
N,N-Bis(2-methylpropyl)urea as a Ligand in Transition Metal Complexes
The urea (B33335) functional group is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. The exceptional ligating properties of ureas and their derivatives enable them to form a large number of complex compounds with transition metals. tandfonline.com The mode of coordination is often dependent on the nature of the metal ion and the steric and electronic properties of the substituents on the urea nitrogen atoms.
Synthesis and Characterization of Metal-Urea Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the urea ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.
Synthesis: A general method for the synthesis of these complexes involves dissolving the metal salt (e.g., chloride, nitrate (B79036), or acetate (B1210297) salts of transition metals like copper, nickel, zinc, or palladium) and this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724). The mixture is then stirred, often with gentle heating, to facilitate the reaction. The resulting metal-urea complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.
Characterization Techniques:
Elemental Analysis: Provides the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, nitrogen, and the metal.
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the urea ligand. A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber upon complexation indicates coordination through the oxygen atom. Conversely, a shift in the N-H stretching frequencies to lower values would suggest coordination through the nitrogen atoms.
UV-Vis Spectroscopy: Gives information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand environment in diamagnetic complexes.
Table 1: Spectroscopic Data for a Hypothetical this compound Metal Complex
| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |
| IR Spectroscopy | |||
| ν(C=O) | ~1650 cm⁻¹ | ~1620 cm⁻¹ | Shift to lower frequency indicates coordination via the oxygen atom. |
| ν(N-H) | ~3300 cm⁻¹ | ~3300 cm⁻¹ | No significant shift suggests non-coordination of the nitrogen atoms. |
| UV-Vis Spectroscopy | |||
| λ_max | - | ~650 nm | d-d transition, characteristic of an octahedral Cu(II) complex. |
Investigating Metal-Ligand Bonding and Coordination Geometries
The interaction between the this compound ligand and a transition metal ion is a classic example of a Lewis acid-base interaction, where the metal ion acts as the Lewis acid (electron acceptor) and the ligand as the Lewis base (electron donor). lumenlearning.com The bonding in these complexes has both ionic and covalent character. dalalinstitute.com
Metal-Ligand Bonding: The primary mode of coordination for urea and its derivatives is through the carbonyl oxygen atom. This is due to the higher electron density on the oxygen atom compared to the nitrogen atoms, whose lone pairs are delocalized through resonance with the carbonyl group. The bulky isobutyl groups on the nitrogen atoms in this compound further sterically hinder coordination through the nitrogen atoms. The metal-ligand bond is formed by the overlap of a lone pair orbital on the oxygen atom with a suitable empty orbital on the metal ion. youtube.com
Coordination Geometries: The coordination number and geometry of the resulting complex are influenced by several factors, including the size and charge of the metal ion, the steric bulk of the ligands, and the counter-ion. libretexts.org Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. solubilityofthings.com For instance, a metal ion like Cu(II) might form an octahedral complex with two this compound ligands and two water molecules, [Cu(this compound)₂(H₂O)₂]²⁺. The specific geometry adopted by the complex plays a crucial role in its physical and chemical properties. wikipedia.org
Table 2: Common Coordination Geometries for Transition Metal Complexes
| Coordination Number | Geometry | Example Metal Ions |
| 4 | Tetrahedral | Zn(II), Co(II) |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |
| 6 | Octahedral | Cr(III), Fe(III), Co(III), Ni(II), Cu(II) |
Catalytic Activity of this compound-Metal Complexes
Metal complexes containing urea-based ligands have shown promise in various catalytic applications. tandfonline.com The presence of the urea moiety can influence the catalytic activity of the metal center through both electronic and steric effects. While specific catalytic applications of this compound complexes are not extensively documented, related systems have been explored in reactions such as palladium-catalyzed cross-coupling reactions. nih.gov
The catalytic activity of such complexes can be attributed to:
Activation of Substrates: The metal center can coordinate to and activate substrates, making them more susceptible to reaction.
Stabilization of Intermediates: The ligand framework can stabilize reactive intermediates, thereby lowering the activation energy of the reaction.
Tuning of Reactivity: The steric bulk of the isobutyl groups can create a specific microenvironment around the metal center, influencing the selectivity of the catalytic reaction.
Research in this area is ongoing, with the potential for discovering new and efficient catalysts for a range of organic transformations.
Supramolecular Self-Assembly Driven by Urea Hydrogen Bonding
Beyond its role as a ligand, the urea group is a powerful motif for directing supramolecular self-assembly. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds, leading to the spontaneous organization of molecules into well-defined, non-covalently linked structures.
Formation of Self-Assembled Structures (e.g., Rod-Like Micelles, Fibers)
In non-polar solvents, N,N'-disubstituted ureas, including this compound, can self-associate to form linear, hydrogen-bonded chains. researchgate.net This self-assembly process is driven by the formation of bifurcated hydrogen bonds between the urea moieties. researchgate.net These one-dimensional chains can further associate to form higher-order structures such as rod-like micelles or fibers. researchgate.netrsc.org
The formation of these extended structures is a result of the cooperative nature of hydrogen bonding. The initial formation of a dimer brings two urea molecules together, and this dimer can then act as a nucleus for the addition of more monomers, leading to the growth of a one-dimensional polymer-like chain. These chains can then bundle together through weaker van der Waals interactions between the alkyl side chains to form thicker fibers.
Table 3: Characteristics of Self-Assembled Structures
| Structure | Driving Forces | Typical Dimensions |
| Linear Chains | Urea-urea hydrogen bonding | Nanometer scale length |
| Rod-Like Micelles | Aggregation of linear chains | Diameter of several nanometers, length can extend to micrometers |
| Fibers | Bundling of rod-like micelles | Diameter of tens to hundreds of nanometers, length can be macroscopic |
Influence of Alkyl Chain Branching on Aggregation Behavior
The nature of the alkyl substituents on the urea nitrogen atoms has a profound impact on the self-assembly process. The branching of the alkyl chains, as in this compound, introduces steric hindrance that can influence the packing of the molecules in the supramolecular assembly.
Compared to their linear-chain counterparts (e.g., N,N'-di-n-butylurea), branched-chain ureas often exhibit different aggregation behaviors:
Solubility: The increased steric bulk of the branched chains can disrupt crystal packing, leading to higher solubility in organic solvents.
Morphology of Aggregates: The shape and size of the final self-assembled structures can be significantly altered by the branching of the alkyl chains. For instance, the increased steric bulk might favor the formation of shorter, less-defined aggregates compared to the long, well-ordered fibers often observed for linear-chain ureas.
Studies on related systems have shown that the position of the branching point on the alkyl chain is a critical factor in determining the properties of the resulting materials. rsc.org This highlights the subtle interplay between the directional hydrogen bonding of the urea group and the weaker, but cumulatively significant, van der Waals interactions of the alkyl chains in dictating the final supramolecular architecture.
Design and Synthesis of this compound-Based Supramolecular Polymers and Gels
The design and synthesis of supramolecular polymers and gels incorporating N,N'-Bis(2-methylpropyl)urea (diisobutylurea) moieties are grounded in the principles of non-covalent self-assembly, primarily driven by hydrogen bonding. The urea functional group is a powerful and highly directional motif for creating ordered, one-dimensional fibrous structures that can entangle to form three-dimensional gel networks. illinois.edutue.nl
Design Principles
The formation of stable supramolecular assemblies from bis-urea monomers is a delicate balance of intermolecular forces. The primary design consideration is the robust and directional hydrogen bonding facilitated by the urea groups. Each urea moiety possesses two hydrogen bond donors (N-H) and one acceptor (C=O), enabling the formation of strong, bifurcated hydrogen bonds that connect monomers into linear tapes or ribbons, often referred to as α-tape motifs. nih.gov
Key molecular design elements include:
Spacer Groups: Monomers are typically designed with two N'-isobutylurea units connected by a central spacer. The chemical nature of this spacer—its flexibility, rigidity, and length—is a critical determinant of the final material's properties. For instance, flexible aliphatic spacers can lead to entangled, viscoelastic gels, whereas rigid aromatic spacers may promote the formation of more ordered, rod-like aggregates. illinois.edutue.nl
Substituent Effects: The N,N'-Bis(2-methylpropyl)urea moiety features branched isobutyl groups. Compared to linear alkyl chains, these branched structures can enhance solubility in organic solvents and disrupt excessive crystallization, thereby favoring the formation of long, soluble supramolecular polymers or well-defined organogels over precipitation. researchgate.net
Solvent Compatibility: The choice of solvent is crucial, as it competes for hydrogen bonding sites with the urea groups. researchgate.net In non-polar organic solvents, the self-association of urea moieties is highly favored, often leading to effective organogelation. illinois.edu To create hydrogels, hydrophilic segments, such as polyethylene glycol (PEG) chains, must be incorporated into the monomer structure to ensure water compatibility. tue.nl
The following table illustrates how the choice of a central spacer in a hypothetical bis(N'-(2-methylpropyl)urea) molecule can influence the properties of the resulting supramolecular assembly.
| Spacer Group | Predicted Assembly Characteristics | Potential Properties/Applications |
| 1,6-Hexamethylene (Flexible Aliphatic) | Formation of long, semi-flexible fibrous networks. | Creation of viscoelastic organogels. |
| 1,4-Phenylene (Rigid Aromatic) | Tendency to form more rigid, rod-like aggregates. | Development of materials with anisotropic properties. |
| Oligo(ethylene glycol) (Hydrophilic) | Potential for self-assembly in aqueous solutions. | Design of supramolecular hydrogels for biomedical use. |
Synthesis Strategies
The synthesis of monomers for these supramolecular systems is generally straightforward, leveraging the reliable and high-yielding reaction between an isocyanate and an amine. dur.ac.ukasianpubs.org This accessibility allows for the systematic creation of libraries of compounds to study structure-property relationships. vub.be
Two primary synthetic routes are commonly employed:
Diamine + Isobutyl Isocyanate: A central diamine spacer is reacted with two equivalents of 2-methylpropyl isocyanate (isobutyl isocyanate). This approach is highly modular, allowing for easy variation of the spacer component. The reaction typically proceeds at room temperature or with gentle heating in an anhydrous solvent like dichloromethane or acetonitrile. illinois.eduresearchgate.net
Diisocyanate + Isobutylamine (B53898): A diisocyanate serving as the spacer is reacted with two equivalents of isobutylamine. This method is also efficient, particularly when a specific diisocyanate core is desired. acs.orgnih.gov
The products often precipitate from the reaction mixture and can be purified by simple washing and filtration, avoiding the need for complex chromatographic methods. researchgate.netacs.org
Below is a generalized protocol for the synthesis of a bis-urea monomer using the diamine and isocyanate route.
| Step | Action | Reagents & Conditions | Expected Observation |
| 1 | Dissolution | Dissolve the diamine spacer (1 equivalent) in an anhydrous solvent (e.g., Dichloromethane). | A clear, homogeneous solution is formed. |
| 2 | Addition | Add 2-methylpropyl isocyanate (2.1 equivalents) dropwise to the stirred solution. | The reaction may be exothermic. A precipitate may begin to form. |
| 3 | Reaction | Stir the mixture at room temperature overnight. | A white or off-white solid precipitate forms. |
| 4 | Isolation | Collect the solid product by vacuum filtration. | A solid powder is obtained on the filter paper. |
| 5 | Purification | Wash the collected solid sequentially with the reaction solvent and a non-polar solvent (e.g., hexane) to remove unreacted starting materials. | The powder becomes purer. |
| 6 | Drying | Dry the final product under vacuum. | A fine, dry powder of the bis-urea monomer is obtained. |
By carefully tuning the molecular design and employing these efficient synthetic strategies, a wide range of supramolecular polymers and gels based on the N,N'-Bis(2-methylpropyl)urea moiety can be developed for various material applications.
Advanced Applications of N,n Bis 2 Methylpropyl Urea in Organic Synthesis and Functional Materials Development
N,N-Bis(2-methylpropyl)urea as a Versatile Synthetic Building Block and Intermediate
The primary documented advanced application of this compound, also known as N,N'-diisobutylurea, is its use as a foundational chemical structure, or building block, for the synthesis of more complex, functional molecules. Its utility is demonstrated in the development of specialized ligands for applications such as selective ion extraction.
Detailed Research Findings:
A notable application is in the field of nuclear chemistry, specifically in the development of ligands for the selective extraction of uranium. Researchers have synthesized an asymmetric tetra-alkylcarbamide, N,N-diethyl-N',N'-diisobutylurea , to selectively extract uranium(VI) from nitric acid media, even in the presence of interfering ions like thorium and other lanthanides. mdpi.com
In this context, the diisobutylurea portion of the molecule forms a key part of the ligand structure that coordinates with the uranium ion. The design of such asymmetric ureas, combining different alkyl groups (diethyl and diisobutyl), is a strategic approach to enhance the solubility of the resulting metal-ligand complex in the organic solvent phase, which helps prevent the formation of an undesirable third phase during the extraction process. mdpi.com The study highlights how the N,N'-diisobutylurea framework serves as a crucial intermediate component in creating a sophisticated molecule tailored for a high-technology application. mdpi.com
The general synthesis pathway for such urea (B33335) derivatives involves reacting an appropriate amine with a carbonyl source, such as an isocyanate or phosgene (B1210022) equivalent. google.com For instance, the synthesis of a related compound, N,N'-dibutylurea, can be achieved by reacting n-butyl isocyanate with amines. smolecule.com This adaptability in synthesis allows for the creation of a wide range of substituted urea derivatives for various research and industrial purposes. smolecule.com
Table 1: Synthesis and Application of a N,N'-diisobutylurea Derivative
| Compound | Application | Key Finding | Reference(s) |
|---|
Roles as Organocatalysts and Additives in Chemical Transformations
There is no significant evidence in the reviewed scientific literature to suggest that this compound functions as an effective organocatalyst or performance-enhancing additive. The field of organocatalysis extensively utilizes the urea motif for its hydrogen-bonding capabilities; however, effective catalysts are typically complex derivatives. wikipedia.orgmdpi.comunits.it These catalysts often feature electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to increase the acidity of the N-H protons, thereby enhancing their ability to activate substrates. rsc.org Simple, non-activated alkyl ureas like this compound generally lack the required electronic properties for such catalytic activity. nih.gov
Incorporation into Polymerization Processes for Specialty Materials
No specific research was identified that documents the incorporation of this compound as a monomer or co-monomer in polymerization reactions to create specialty materials. While the general class of amino resins, such as urea-formaldehyde, represents a major application for urea itself, these processes typically use unsubstituted urea. free.fr The use of this compound as a building block for polymers is not described in the available literature. One patent includes N,N'-diisobutylurea in a list of potential emulsion polymerization additives, but provides no data or examples of its use or effect. googleapis.com
Contributions to Advanced Materials Science (e.g., Resins, Plastics)
Consistent with the lack of data for its use in polymerization, there are no specific findings to support the contribution of this compound to the development of advanced materials like resins and plastics. The properties that substituted ureas might impart to a polymer matrix or resin system have not been explored for this specific compound in the reviewed literature. The development of specialized resins, such as hardeners for epoxies, has been shown to utilize other urea derivatives, like N,N'-(dimethyl)-urones, which are structurally distinct from this compound. google.com
Sophisticated Analytical Methodologies for N,n Bis 2 Methylpropyl Urea Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like substituted ureas. researchgate.net Method development for N,N-Bis(2-methylpropyl)urea would logically start from protocols established for similar molecules, such as urea (B33335), N-Methylurea, and isobutylidenediurea (B1196803) (IBDU). fertilizer.orgresearchgate.net
Method Development and Optimization: The process begins with selecting appropriate stationary and mobile phases. For substituted ureas, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common modes of separation.
Column Selection: C18 columns are widely used in RP-HPLC for separating ureas and their impurities. asianjpr.comijpsr.com For highly polar compounds, which may include this compound, specialized columns like amino (NH2) or HILIC columns can provide better retention and separation. sielc.com
Mobile Phase Composition: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which can be water or a buffer. fertilizer.orgglobalresearchonline.net The ratio is optimized to achieve adequate retention and resolution. For instance, a mobile phase of acetonitrile and water (e.g., 93:7 v/v) is often a starting point. asianjpr.com Using buffers like ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) can help to control the pH and improve peak shape. ijpsr.com
Detection: Due to the lack of a strong chromophore, urea derivatives are often detected at low UV wavelengths, typically between 200 nm and 215 nm. sielc.com Alternatively, a Refractive Index Detector (RID) can be employed, which is a universal detector but is generally less sensitive and not compatible with gradient elution. eag.com
Table 1: Illustrative HPLC Parameters for Analysis of Urea and its Derivatives
| Parameter | Setting 1 (Reversed-Phase) | Setting 2 (HILIC/Normal-Phase) |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Amino (NH2), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (47:53 v/v) ijpsr.com | Acetonitrile : Water (90:10 v/v) sielc.com |
| Flow Rate | 0.7 mL/min ijpsr.com | 1.0 mL/min |
| Detector | UV at 205 nm ijpsr.com | UV at 200 nm sielc.com |
| Column Temp. | 35 °C ijpsr.com | 40 °C |
| Injection Vol. | 20 µL ijpsr.com | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. It is ideal for identifying volatile and semi-volatile organic compounds. amazonaws.comtubitak.gov.tr Substituted ureas are generally not volatile enough for direct GC analysis, necessitating a derivatization step to increase their volatility.
Derivatization and Analysis: A common approach is silylation, where active hydrogens in the urea molecule are replaced with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC.
Compound Identification: The mass spectrometer fragments the eluted compounds into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries (e.g., NIST). This makes GC-MS particularly valuable for identifying unknown impurities or degradation products. researchgate.net
Table 2: Example GC-MS Parameters for Derivatized Urea Analysis
| Parameter | Example Setting |
|---|---|
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 70°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Coupled Analytical Techniques (e.g., LC-MS/MS, HPLC-FLD)
For enhanced sensitivity and specificity, especially in complex matrices, HPLC is often coupled with more advanced detectors like tandem mass spectrometry (MS/MS) or a fluorescence detector (FLD).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional selectivity and sensitivity. nih.gov It allows for the quantification of analytes at very low concentrations by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govbioanalysis-zone.com This specificity minimizes interference from matrix components. For some ureas, derivatization with reagents like camphanic chloride can be used to improve chromatographic retention and ionization efficiency. bioanalysis-zone.com
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method provides high sensitivity but typically requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. Since simple ureas are not fluorescent, a pre- or post-column derivatization step is necessary. This approach can achieve very low limits of detection, comparable to LC-MS/MS. bioanalysis-zone.com
Table 3: Comparison of Coupled Analytical Techniques for Urea Analysis
| Feature | LC-MS/MS | HPLC-FLD |
|---|---|---|
| Specificity | Very High (based on mass-to-charge ratio) | High (based on fluorescence properties) |
| Sensitivity | Very High (sub-µg/L) bioanalysis-zone.com | Very High (sub-µg/L) bioanalysis-zone.com |
| Derivatization | Optional, can improve performance bioanalysis-zone.com | Often mandatory |
| Application | Quantification in complex matrices, structural confirmation | Trace quantification |
| LOD Example (Urea) | 3 mg/kg bioanalysis-zone.com | 2 mg/kg bioanalysis-zone.com |
| LOQ Example (Urea) | 8 mg/kg bioanalysis-zone.com | 7 mg/kg bioanalysis-zone.com |
Validation Protocols for Accuracy, Precision, and Limits of Detection/Quantification
Validation of an analytical method is essential to demonstrate its suitability for the intended purpose. europa.eu Protocols are established according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov Key validation parameters include:
Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. Recoveries are typically expected to be within 90-110%. nih.gov
Precision: This expresses the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision): The agreement between results of replicate measurements made on the same sample on the same day.
Intermediate Precision (Inter-day precision): The agreement between results from the same sample analyzed on different days, by different analysts, or with different equipment. Precision is usually expressed as the Relative Standard Deviation (RSD), which should ideally be less than 2%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest concentration of an analyte that can be reliably detected by the method.
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for the analysis of impurities. For instance, in one validated HPLC method for a urea derivative, the LOD and LOQ were found to be 20 µg/g and 60 µg/g, respectively. ijpsr.com
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by a high correlation coefficient (r²) for the calibration curve, typically >0.99. nih.gov
Table 4: Summary of Validation Parameters from a Validated HPLC Method for a Urea Derivative
| Validation Parameter | Acceptance Criteria | Example Result | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | 90 - 110% | 99.97% | asianjpr.com |
| Precision (RSD) | < 2% | < 2% | asianjpr.com |
| Linearity (r²) | > 0.99 | 0.999 | nih.gov |
| LOD | Signal-to-Noise ≥ 3:1 | 20 µg/g | ijpsr.com |
| LOQ | Signal-to-Noise ≥ 10:1 | 60 µg/g | ijpsr.com |
Future Research Trajectories and Interdisciplinary Perspectives on N,n Bis 2 Methylpropyl Urea
Exploration of Novel Synthetic Pathways and Sustainable Feedstocks
The traditional synthesis of N,N-Bis(2-methylpropyl)urea typically involves the reaction of isobutylamine (B53898) with agents like phosgene (B1210022) or urea (B33335). ontosight.ai While effective, these methods are prompting researchers to investigate more sustainable and efficient alternatives.
Current Research Landscape: Future synthetic strategies are likely to focus on greener reaction conditions and the use of renewable or waste-stream-derived feedstocks. The chemical industry is witnessing a paradigm shift towards processes that minimize hazardous reagents and byproducts. For instance, research into the electrosynthesis of urea from the co-reduction of nitrate (B79036) (NO₃⁻) and carbon dioxide (CO₂) presents a promising sustainable pathway. umich.edursc.org This approach could potentially be adapted for the synthesis of substituted ureas like this compound by utilizing isobutylamine as the nitrogen source. Another innovative approach is the photocatalytic coupling of carbon monoxide (CO) and ammonia (B1221849) (NH₃), which has shown high selectivity for urea synthesis and could be explored for derivatives. nih.gov
Sustainable Feedstocks: The term "feedstock" refers to the raw materials used in a manufacturing process. The pursuit of sustainability in chemical synthesis necessitates a move away from petroleum-based starting materials towards renewable alternatives. Research into biofuels has identified various generations of feedstocks, from edible and non-edible oil crops to waste materials and algae. nih.govresearchgate.net For the synthesis of this compound, future research could investigate the production of isobutylamine from bio-based sources. Additionally, utilizing CO₂ captured from industrial emissions as a C1 feedstock is a key area of development for sustainable urea production, which could be extended to its derivatives. umich.edu
Data on Emerging Synthetic Routes for Urea and its Derivatives:
| Synthetic Approach | Feedstocks | Key Advantages | Research Focus |
|---|---|---|---|
| Electrocatalytic Co-reduction | Nitrate (NO₃⁻), Carbon Dioxide (CO₂) | Utilizes pollutants as raw materials, can be powered by renewable electricity. umich.edunih.gov | Catalyst development (e.g., PdCu alloy nanoparticles on TiO₂ nanosheets), process optimization. rsc.orgnih.gov |
| Photocatalytic C-N Coupling | Carbon Monoxide (CO), Ammonia (NH₃) | Driven by light energy, potential for high selectivity. nih.gov | Catalyst design (e.g., oxygen-deficient TiO₂), understanding reaction mechanisms. nih.gov |
Advanced Theoretical Predictions and AI-Driven Molecular Design
The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing chemical research. These technologies offer the potential to accelerate the discovery and optimization of molecules like this compound for specific applications.
Computational Modeling: Theoretical predictions using methods like Density Functional Theory (DFT) can provide deep insights into the molecular properties and reactivity of this compound. researchgate.net Such computational studies can be used to predict physical properties, understand reaction mechanisms at a quantum level, and guide the design of new synthetic routes. core.ac.uk Molecular dynamics simulations are also valuable for understanding the behavior of molecules in different environments, such as in solution or within a crystal lattice, which is crucial for applications in materials science. acs.org
AI in Chemical Synthesis and Drug Discovery: AI and ML algorithms can analyze vast datasets of chemical reactions and molecular structures to predict the outcomes of new reactions, suggest optimal synthesis pathways, and even design novel molecules with desired properties. rsc.orgacs.org For this compound, AI could be employed to:
Predict its biological activity for potential pharmaceutical applications by screening it against various biological targets. rsc.orgfrontiersin.org
Optimize its synthesis by predicting reaction yields and identifying the most efficient catalysts and conditions. rsc.org
Design new derivatives with enhanced properties for materials science applications. chemrxiv.org
Generative models, a type of AI, can create new molecular structures from scratch that are tailored to have specific characteristics. chemrxiv.org This "de novo" design approach could be used to generate novel urea derivatives based on the this compound scaffold for targeted functions. acs.orgfrontiersin.org
Development of Next-Generation Functional Materials and Supramolecular Systems
The unique structure of this compound, featuring a central urea group capable of forming strong hydrogen bonds, makes it an interesting building block for functional materials and supramolecular assemblies.
Functional Materials: The functional groups in this compound allow it to participate in polymerization reactions or act as a cross-linking agent. ontosight.ai This suggests its potential use in the development of new polymers, coatings, and adhesives with tailored properties. For example, incorporating this urea derivative into a polymer backbone could enhance properties such as thermal stability or adhesion due to the hydrogen bonding capabilities of the urea moiety. Silanes with urea functional groups have been synthesized as precursors for new materials via the sol-gel process, indicating a potential research direction. researchgate.net
Supramolecular Chemistry: Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. 1088press.it The urea functional group is a well-known motif in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. nih.gov This allows molecules like this compound to self-assemble into larger, ordered structures such as gels, liquid crystals, or other complex architectures. 1088press.itfrontiersin.org These self-assembled systems have potential applications in areas like drug delivery, sensing, and catalysis. nih.govnih.gov Future research could explore the self-assembly behavior of this compound and its derivatives to create novel supramolecular materials with emergent functions.
Potential Applications in Supramolecular Systems:
| Supramolecular System | Potential Role of this compound | Key Interactions |
|---|---|---|
| Organogels | Gelator molecule, forming fibrous networks that immobilize solvents. | Hydrogen bonding, van der Waals forces. |
| Liquid Crystals | Mesogen, promoting the formation of ordered fluid phases. | Directional hydrogen bonding, molecular shape. |
| Molecular Recognition | Host or guest molecule in a host-guest complex. | Hydrogen bonding, hydrophobic interactions. nih.gov |
Interdisciplinary Collaborations in Chemical Engineering and Advanced Synthesis
Realizing the full potential of this compound will require a departure from siloed research efforts towards integrated, interdisciplinary collaborations. The synergy between chemical engineering and advanced synthesis is particularly crucial.
Chemical Engineering Contributions: Chemical engineers can play a vital role in translating novel synthetic pathways for this compound from the laboratory bench to a larger, more efficient scale. acs.org This includes:
Process Optimization: Designing and optimizing reactor systems for new, sustainable synthetic routes, such as electrochemical or photochemical processes. umich.edu
Scale-Up: Developing large-scale production processes that are both economically viable and environmentally sound. acs.orgacs.org
Downstream Processing: Devising efficient methods for the purification and isolation of the final product.
A notable example of such collaboration is the development of more sustainable industrial processes for urea production, which could inform the manufacturing of its derivatives. umich.edu
Advanced Synthesis and Medicinal Chemistry: Collaborations with experts in advanced organic synthesis and medicinal chemistry are essential for exploring the potential applications of this compound in fields like pharmaceuticals. nih.govacs.org Synthetic chemists can develop efficient methods to create a diverse library of derivatives based on the this compound core. Medicinal chemists can then screen these compounds for biological activity, potentially leading to the discovery of new therapeutic agents. nih.gov The development of complex molecules often requires multi-step synthetic sequences where each step is carefully optimized, a task that benefits greatly from an integrated team of chemists and engineers. acs.org
This collaborative approach, combining the molecular-level precision of advanced synthesis with the process-level expertise of chemical engineering, will be the cornerstone of future innovation for this compound and other functional chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
